4-Pyridinecarboxamide,N-(3-methyl-4-pyridinyl)-
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(3-methylpyridin-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-8-14-7-4-11(9)15-12(16)10-2-5-13-6-3-10/h2-8H,1H3,(H,14,15,16) |
InChI Key |
YKWRXOPGKXYWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-
Foreword
The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, the N-substituted pyridinecarboxamides represent a class of compounds of significant interest. Their structural versatility and capacity for diverse biological interactions have positioned them as promising scaffolds in drug discovery. This guide provides an in-depth technical analysis of a specific, yet underexplored member of this family: 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-. While direct literature on this exact molecule is sparse, this document leverages established principles of organic synthesis and predictive analytical chemistry to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into a reasoned synthetic strategy, predict its physicochemical and spectroscopic characteristics, and hypothesize its potential biological relevance based on the well-documented activities of its constituent moieties and related analogues.
Molecular Blueprint: Retrosynthetic Analysis and Strategic Synthesis
The rational design of a synthetic pathway is paramount to the successful and efficient creation of a target molecule. A retrosynthetic approach allows for the deconstruction of the target into readily available starting materials, thereby illuminating a clear and logical forward synthesis.
Deconstruction of the Target
The structure of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- is characterized by a central amide linkage. This bond is the key disconnection point in our retrosynthetic analysis, yielding two primary precursors: isonicotinic acid (4-pyridinecarboxylic acid) and 3-methyl-4-aminopyridine.
Caption: Retrosynthetic analysis of the target molecule.
Both isonicotinic acid and 3-methyl-4-aminopyridine are commercially available, providing a solid foundation for the proposed synthetic route.[1][2]
Forward Synthesis: A Step-by-Step Protocol for Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. While direct condensation is possible at high temperatures, such conditions are often destructive to the substrates. A more controlled and efficient approach involves the activation of the carboxylic acid. Here, we present a robust protocol utilizing a common coupling agent, which offers high yields and mild reaction conditions.
Experimental Protocol: Synthesis of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-
Materials:
-
Isonicotinic acid
-
3-Methyl-4-aminopyridine[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isonicotinic acid (1.0 eq), 3-methyl-4-aminopyridine (1.0 eq)[1], and HOBt (1.1 eq) in anhydrous DMF.
-
Rationale: The use of an inert atmosphere prevents side reactions with atmospheric moisture. Anhydrous DMF is an excellent polar aprotic solvent for this type of coupling reaction. HOBt is an additive that suppresses racemization (if chiral centers were present) and improves reaction efficiency by forming a more reactive intermediate.
-
-
Base Addition: Add triethylamine (2.0 eq) to the reaction mixture and stir for 10 minutes at room temperature.
-
Rationale: Triethylamine acts as a base to deprotonate the carboxylic acid and the amine, facilitating the reaction.
-
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 15 minutes.
-
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. Adding it at a low temperature helps to control the exothermic reaction and minimize side products.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product by NMR, IR, and Mass Spectrometry.
Sources
Thermodynamic properties and LogP values of 4-Pyridinecarboxamide,N-(3-methyl-4-pyridinyl)-
An In-depth Technical Guide to the Thermodynamic Properties and LogP of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-
Introduction
4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-, is a molecule of significant interest within the domain of medicinal chemistry and drug development. Its structural framework, featuring two pyridine rings linked by an amide bond, presents a unique combination of hydrogen bonding capabilities, aromatic interactions, and a defined conformational landscape. Understanding the thermodynamic properties and the octanol-water partition coefficient (LogP) of this compound is paramount for predicting its behavior in biological systems. These parameters critically influence a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the key thermodynamic properties and LogP of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical underpinnings but also detailed, field-proven experimental and computational methodologies for their determination. While direct experimental data for this specific molecule is not extensively available in public literature, this guide will leverage data from structurally related compounds and focus on the established protocols for characterization.
I. Molecular Structure and Physicochemical Identity
-
IUPAC Name: N-(3-methylpyridin-4-yl)pyridine-4-carboxamide
-
Molecular Formula: C₁₂H₁₁N₃O
-
Molecular Weight: 213.24 g/mol
-
Chemical Structure:
-
A pyridine-4-carboxamide core.
-
The amide nitrogen is substituted with a 3-methyl-4-pyridinyl group.
-
II. Thermodynamic Properties: A Foundation for Stability and Formulation
The thermodynamic properties of a pharmaceutical compound are critical for understanding its physical stability, dissolution rate, and suitability for various dosage forms.[1][2] Key parameters include the melting point, boiling point, and enthalpies of phase transitions.
A. Melting Point (Tfus)
The melting point is a fundamental thermodynamic property that indicates the temperature at which a solid transitions to a liquid at atmospheric pressure. It is a crucial indicator of the purity and the lattice energy of a crystalline solid.
Theoretical Basis: The melting point is the temperature at which the Gibbs free energy of the solid and liquid phases are equal. A high melting point generally corresponds to a more stable crystal lattice with strong intermolecular interactions. For 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-, the presence of amide and pyridine functionalities allows for strong hydrogen bonding and π-π stacking interactions, suggesting a relatively high melting point.
Experimental Determination: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point.
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Causality in Experimental Choices:
-
A slow heating rate (5-10°C/min) is chosen to ensure thermal equilibrium within the sample, providing a more accurate and sharper melting endotherm.
-
An inert atmosphere is essential to prevent any exothermic oxidative processes that could interfere with the endothermic melting signal.
Computational Prediction: Melting point prediction for complex organic molecules remains a challenge. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms trained on large datasets of known melting points are commonly employed.
Illustrative Data for Related Compounds:
| Compound | CAS Number | Melting Point (°C) |
| 4-Pyridinecarboxamide (Isonicotinamide) | 1453-82-3 | 152-160[3] |
| 4-Methyl-3-pyridinecarboxamide | 7250-52-4 | Yellow to Brown Solid (Melting point not specified)[4] |
| 3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- | 93287-07-1 | 146[5] |
B. Enthalpy of Fusion (ΔfusH)
The enthalpy of fusion is the heat absorbed by a substance when it melts at a constant temperature. It is a measure of the energy required to overcome the intermolecular forces in the crystal lattice.
Experimental Determination (from DSC): As mentioned, the enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram. The instrument is calibrated using a standard with a known enthalpy of fusion (e.g., indium).
Significance: A higher enthalpy of fusion indicates stronger intermolecular interactions within the crystal lattice, which can correlate with lower solubility and slower dissolution rates. For 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-, the potential for extensive hydrogen bonding would suggest a significant enthalpy of fusion.
Illustrative Data for a Related Compound:
| Compound | Enthalpy of Fusion (kJ/mol) |
| 4-Pyridinecarboxamide (Isonicotinamide) | Data not readily available in the provided search results. |
C. Enthalpy of Sublimation (ΔsubH)
The enthalpy of sublimation is the heat required to transition one mole of a substance from the solid to the gas phase. It is a crucial parameter for assessing the volatility and stability of a solid-state drug.
Experimental Determination: Knudsen Effusion Method or Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. By measuring the mass loss rate at different temperatures under vacuum, the vapor pressure can be determined, and from the Clausius-Clapeyron equation, the enthalpy of sublimation can be calculated.
Illustrative Data for a Related Compound:
| Compound | Enthalpy of Sublimation (kJ/mol) | Temperature (K) |
| 4-Pyridinecarboxamide (Isonicotinamide) | 116.1 ± 1.5 | Standard Conditions[6] |
| 4-Pyridinecarboxamide (Isonicotinamide) | 99.9 | 397.5[6] |
III. LogP: A Key Determinant of Pharmacokinetics
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP, the logarithm of this ratio, is a widely used parameter to describe a molecule's lipophilicity.
Theoretical Basis: LogP is a critical factor in the "rule of five" for predicting drug-likeness. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
High LogP (>5): Indicates high lipophilicity, which can lead to poor aqueous solubility, high plasma protein binding, and accumulation in fatty tissues.
-
Low LogP (<0): Suggests high hydrophilicity, which may result in poor membrane permeability and rapid renal clearance. An optimal LogP value for oral drugs is typically in the range of 1-3.
A. Experimental Determination of LogP
Shake-Flask Method (OECD Guideline 107)
This is the traditional and most reliable method for LogP determination.
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Dissolution: Dissolve a known amount of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- in one of the pre-saturated solvents.
-
Partitioning: Add a known volume of the other pre-saturated solvent to create a two-phase system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log ([Concentration]octanol / [Concentration]water).
Workflow for Shake-Flask LogP Determination:
Caption: Workflow for experimental LogP determination using the shake-flask method.
B. Computational Prediction of LogP
Numerous computational models are available to predict LogP values based on the molecular structure. These methods are valuable for high-throughput screening of virtual compound libraries.
-
Atom-based methods (e.g., XLogP3): These methods sum the contributions of individual atoms to the overall lipophilicity.
-
Fragment-based methods (e.g., CLogP): These approaches sum the contributions of molecular fragments.
Illustrative Predicted LogP Values for Related Compounds:
| Compound | Predicted LogP (Method) |
| 4-Methyl-3-pyridinecarboxamide | 0.1 (XLogP3)[7] |
| N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide | 2.8 (XLogP3)[8] |
| N-(3-Chloro-4-methylphenyl)-4-pyridinecarboxamide | 3.3 (XLogP3)[9] |
| 3-Pyridinecarboxamide (Nicotinamide) | -0.38 (Experimental)[10] |
Based on these related structures, the LogP for 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- can be anticipated to be in a range suitable for drug development, likely between 1 and 3. The presence of two pyridine rings and a methyl group would increase lipophilicity compared to nicotinamide, while the amide group provides a degree of hydrophilicity.
Logical Relationship for LogP Prediction:
Caption: Logical diagram for the computational prediction of LogP from molecular structure.
IV. Conclusion
The thermodynamic properties and LogP value of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- are critical parameters that govern its behavior in both pharmaceutical formulations and biological environments. While a comprehensive experimental dataset for this specific molecule is yet to be widely published, this guide has outlined the authoritative experimental and computational methodologies for their determination. By understanding the principles behind techniques such as Differential Scanning Calorimetry and the shake-flask method, and by leveraging predictive computational tools, researchers can effectively characterize this and other novel chemical entities, thereby accelerating the drug discovery and development process. The provided data on structurally analogous compounds serve as a valuable benchmark for anticipating the physicochemical profile of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-.
References
-
MDPI. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Retrieved from [Link]
-
DSpace@MIT. (2022, May 31). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Retrieved from [Link]
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NIST. (n.d.). 4-Pyridinecarboxamide. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-3-pyridinecarboxamide. Retrieved from [Link]
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PubChem. (n.d.). N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Chloro-4-methylphenyl)-4-pyridinecarboxamide. Retrieved from [Link]
-
EPA. (2025, October 15). 3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- Properties. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2002, August 13). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Optimal Solvent Selection for Dissolving 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-
Introduction: The Critical Role of Solvent Selection in Pharmaceutical Development
The appropriate choice of a solvent is a cornerstone of successful pharmaceutical development, influencing everything from the yield of a chemical synthesis to the final crystal form, purity, and bioavailability of an active pharmaceutical ingredient (API).[1][2][3] For the compound 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-, a molecule with a complex aromatic structure, selecting an optimal solvent system is paramount to ensure its efficient processing, formulation, and ultimate therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of solvent selection for this specific API, with a strong emphasis on scientific integrity, safety, and regulatory compliance.
The narrative that follows is grounded in the principles of Good Manufacturing Practice (GMP), which mandate that all materials and processes are controlled to ensure product quality.[4] Furthermore, the selection of solvents must adhere to the stringent guidelines for residual solvents in pharmaceuticals, such as those outlined by the International Council for Harmonisation (ICH) in their Q3C(R8) guidelines.[1][2][5][6][7] These guidelines classify solvents based on their toxicity and recommend limits for their presence in the final drug product, underscoring the need for a judicious and well-documented solvent selection process.[1][2][5]
Physicochemical Properties of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-: An Overview
Direct experimental data for 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- is not extensively available in the public domain. However, a reasoned analysis of its chemical structure allows for an estimation of its key physicochemical properties, which are crucial for predicting its solubility behavior.
Structure:
The molecule consists of two pyridine rings linked by an amide group. The presence of nitrogen atoms in the pyridine rings and the amide linkage introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (the N-H of the amide) and as a hydrogen bond acceptor (the carbonyl oxygen and the pyridine nitrogens). The methyl group on one of the pyridine rings will slightly increase the molecule's lipophilicity.
Based on this structure, we can infer the following:
-
Polarity: The molecule is expected to be polar due to the presence of the amide group and the nitrogen-containing aromatic rings.
-
Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor.
-
Aromaticity: The two pyridine rings provide sites for potential π-π stacking interactions.
These characteristics suggest that 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- will likely be soluble in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.
A Systematic Approach to Solvent Selection: A Tiered Screening Protocol
A systematic and tiered approach to solvent screening is recommended to efficiently identify the most suitable solvent system while minimizing resource expenditure. This process should be guided by the principles of green chemistry, aiming to use less toxic and more environmentally benign solvents where possible.[8]
Tier 1: In-Silico and Theoretical Assessment
Before any benchwork is initiated, a theoretical assessment can help to narrow down the list of potential candidate solvents. This involves:
-
Solvent Database Review: Consult internal and external solvent selection guides and databases.
-
ICH Q3C Classification: Prioritize solvents from Class 3 (low toxic potential) and use Class 2 solvents with caution, ensuring that residual levels can be controlled within the permitted daily exposure (PDE) limits.[1][2][5] Class 1 solvents, which are known to cause unacceptable toxicities, should be avoided unless their use is strongly justified.[1][2][5]
-
"Like Dissolves Like" Principle: Based on the predicted polar nature of the API, a preliminary list of polar protic and polar aprotic solvents should be compiled.
Tier 2: Qualitative Solubility Assessment
This tier involves rapid, small-scale experiments to qualitatively assess the solubility of the API in a broad range of solvents.
Protocol 2.1: Small-Scale Qualitative Solubility Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- into individual small vials (e.g., 1.5 mL HPLC vials).
-
Solvent Addition: Add a fixed volume (e.g., 100 µL) of a candidate solvent to each vial.
-
Observation: Vortex the vials for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., ambient room temperature).
-
Categorization: Visually inspect each vial and categorize the solubility as:
-
Freely Soluble: The solid completely dissolves.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains.
-
Slightly Soluble: Only a small amount of the solid appears to dissolve.
-
Insoluble: No visible dissolution of the solid.
-
-
Documentation: Meticulously record all observations.
Tier 3: Quantitative Solubility Determination
For the promising solvents identified in Tier 2, a more rigorous quantitative determination of solubility is necessary.
Protocol 3.1: Isothermal Equilibrium Solubility Measurement
-
Sample Preparation: Prepare saturated solutions by adding an excess amount of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- to a known volume of each candidate solvent in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent in which the API is freely soluble to bring the concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of the API in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
Data Presentation and Interpretation
The quantitative solubility data should be compiled into a clear and concise table to facilitate comparison and decision-making.
Table 1: Quantitative Solubility of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- in Selected Solvents at 25°C
| Solvent | Solvent Class (ICH Q3C) | Polarity | Solubility (mg/mL) | Remarks |
| Water | - | Polar Protic | To be determined | Potential for polymorphism. |
| Ethanol | Class 3 | Polar Protic | To be determined | Generally regarded as safe. |
| Isopropyl Alcohol | Class 3 | Polar Protic | To be determined | Good safety profile. |
| Methanol | Class 2 | Polar Protic | To be determined | Use with caution due to toxicity. |
| Acetone | Class 3 | Polar Aprotic | To be determined | Low boiling point, easy to remove. |
| Acetonitrile | Class 2 | Polar Aprotic | To be determined | Common in reverse-phase HPLC. |
| Dimethyl Sulfoxide (DMSO) | - | Polar Aprotic | To be determined | High boiling point, difficult to remove. |
| N,N-Dimethylformamide (DMF) | Class 2 | Polar Aprotic | To be determined | Use with caution due to toxicity. |
| Dichloromethane | Class 2 | Nonpolar | To be determined | Potential for low solubility. |
| Toluene | Class 2 | Nonpolar | To be determined | Potential for low solubility. |
| Heptane | Class 3 | Nonpolar | To be determined | Likely to be a poor solvent. |
Visualizing the Workflow
A clear workflow diagram can help to visualize the solvent selection process.
Caption: A tiered workflow for systematic solvent selection.
Safety, Regulatory, and Green Chemistry Considerations
The selection of a solvent should not be based solely on its ability to dissolve the API. A holistic approach must be taken, considering the following factors:
-
Safety: The toxicity, flammability, and reactivity of the solvent must be carefully evaluated.
-
Regulatory Compliance: As previously mentioned, adherence to ICH Q3C guidelines is mandatory.[1][2][5][6][7] All residual solvents must be removed to the extent possible to meet product specifications and good manufacturing practices.[1][2][3][5]
-
Processability: The solvent's boiling point, viscosity, and potential for forming solvates should be considered in the context of downstream processing steps such as crystallization, filtration, and drying.
-
Environmental Impact: The principles of green chemistry should be applied, favoring solvents that are biodegradable, have a low environmental impact, and can be recycled.[8]
Conclusion
The selection of an optimal solvent for 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- is a critical step in its development as a pharmaceutical agent. By following a systematic, multi-tiered approach that integrates theoretical assessment with qualitative and quantitative experimental protocols, researchers can make an informed and scientifically sound decision. This process must be underpinned by a strong commitment to safety, regulatory compliance, and environmental stewardship. The methodologies outlined in this guide provide a robust framework for achieving these objectives and ensuring the quality and consistency of the final drug product.
References
-
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
-
ICH. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]
-
European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
-
Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]
- Yaseen, G., et al. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences, 3(3), 01-04.
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ECA Academy. (2013, April 17). Quality Standards on Recovered Solvents in the Manufacture of Herbal Medicinal Products. Retrieved from [Link]
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NIST. 4-Pyridinecarboxamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Pharmaceutical Regulatory Agency (NPRA). Guidelines on Good Manufacturing Practice for Traditional Medicines and Health Supplements. Retrieved from [Link]
-
PubChem. N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide. Retrieved from [Link]
-
PubChem. 4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-. Retrieved from [Link]
-
American Chemical Society. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. Retrieved from [Link]
-
PubChem. 4-Methyl-3-pyridinecarboxamide. Retrieved from [Link]
-
FooDB. Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Retrieved from [Link]
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Wikipedia. Isonicotinamide. Retrieved from [Link]
-
OECD Existing Chemicals Database. 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. Retrieved from [Link]
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Preparation of stock solutions of N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide for in vitro assays
Application Note & Protocol
Topic: Preparation of Stock Solutions of N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide for In Vitro Assays
Abstract
The reproducibility and accuracy of in vitro assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide and detailed protocols for the preparation, quality control, and storage of stock solutions of N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide. As a small molecule with a pyridinecarboxamide scaffold, its solubility and stability characteristics necessitate specific handling procedures to ensure optimal performance in biological assays. This application note addresses the rationale behind solvent selection, provides step-by-step protocols for creating primary and working solutions, outlines essential quality control measures, and offers troubleshooting guidance. The methodologies described herein are designed for researchers, scientists, and drug development professionals to establish robust and reliable experimental workflows.
Compound Profile and Physicochemical Characteristics
N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide is a bi-aryl amide composed of two substituted pyridine rings linked by a carboxamide group. Understanding its fundamental properties is the first step in developing a reliable preparation protocol. As specific experimental data for this compound is not widely published, its characteristics are inferred from its constituent chemical moieties and related analogs like nicotinamide and isonicotinamide.[1][2]
| Property | Value / Description | Rationale / Source |
| IUPAC Name | N-(3-methyl-4-pyridinyl)pyridine-4-carboxamide | Standard chemical nomenclature. |
| Molecular Formula | C₁₂H₁₁N₃O | Derived from chemical structure. |
| Molecular Weight | 213.24 g/mol | Calculated from the molecular formula. |
| Predicted Solubility | Primary Solvent: Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent due to its high solvating power for a wide range of organic molecules.[3][4] Secondary Solvents: Ethanol may also be a viable solvent.[3] Aqueous Media: Expected to have low solubility in aqueous buffers, a common characteristic for multi-ring organic structures.[3] | Based on the properties of similar pyridinecarboxamide and heterocyclic compounds.[2][5][6] A solubility test is strongly recommended.[7] |
| Appearance | Typically a white to off-white solid powder. | Common appearance for purified small organic molecules. |
The Imperative of Solvent Selection: A Mechanistic View
The choice of solvent is the most critical decision in stock solution preparation. The ideal solvent must fully dissolve the compound at a high concentration without degrading it, and it must be compatible with the downstream biological assay.
Dimethyl Sulfoxide (DMSO): The Universal Standard
DMSO is the solvent of choice for the vast majority of small molecules destined for high-throughput screening and in vitro assays.[4][8]
-
Causality of Solubilization: DMSO is a highly polar, aprotic solvent. Its potent hydrogen bond accepting capability and its ability to disrupt the crystal lattice energy of solid compounds make it an exceptional solvent for complex organic molecules. For N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide, the polar pyridine nitrogens and the amide group can interact favorably with DMSO molecules, facilitating dissolution.
-
Assay Compatibility: DMSO is miscible with water and most cell culture media in all proportions. This allows for the dilution of a concentrated DMSO stock into an aqueous assay buffer with minimal risk of immediate precipitation, provided the final concentration of the compound does not exceed its kinetic solubility limit.[4]
-
The Caveat of Cytotoxicity: A crucial consideration is that DMSO can exert cytotoxic effects on cells, typically at concentrations above 0.5% (v/v).[3] Therefore, it is imperative to maintain the final DMSO concentration in the assay at a low, non-toxic level (e.g., ≤0.1%) and, most importantly, to include a "vehicle control" group in every experiment. This control group receives the same final concentration of DMSO as the highest-dose compound treatment, allowing for the differentiation of compound-specific effects from solvent-induced artifacts.
Alternative Solvents
In cases where DMSO is incompatible with an assay system, other solvents like ethanol or methanol may be considered.[9] However, they are generally less effective at dissolving diverse compounds and can also exhibit cytotoxicity. If an alternative solvent is used, its compatibility and potential for artifacts must be rigorously validated.
Core Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions. Accuracy at this stage is paramount.
Required Materials
-
N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
Work within a chemical fume hood or a powder-handling enclosure to avoid inhalation of the compound.
-
Always wear appropriate PPE.
-
Consult the Safety Data Sheet (SDS) for the compound and solvents before beginning work.
Step-by-Step Methodology
-
Pre-Calculation: Determine the mass of the compound required. For a 10 mM stock solution (which is 0.010 mol/L), the calculation is as follows:
-
Mass (mg) = Desired Volume (mL) × Molar Mass ( g/mol ) × Desired Concentration (mol/L)
-
Example for preparing 1 mL of a 10 mM stock: Mass (mg) = 1 mL × 213.24 g/mol × 0.010 mol/L = 2.13 mg
-
-
Weighing: Accurately weigh the calculated mass (e.g., 2.13 mg) of N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide powder and carefully transfer it into a sterile, appropriately labeled tube or vial.
-
Expert Tip: To minimize static interference, use an anti-static weigh boat or ionizing bar. Taring the balance with the vial before adding the powder ensures precision.
-
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the vial containing the compound.
-
Example: Add 1.0 mL of DMSO to the 2.13 mg of powder.
-
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, particulate-free solution should be obtained.
-
Causality: Vigorous mixing provides the mechanical energy needed to overcome the intermolecular forces within the compound's crystal structure, facilitating its interaction with the solvent.
-
Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[10] However, avoid excessive heat, which could degrade the compound.
-
-
Aliquoting and Storage: To preserve the integrity of the stock solution, it must be protected from repeated freeze-thaw cycles.
Quality Control: A Self-Validating System
A protocol's trustworthiness is established through integrated quality control (QC). Simply preparing a solution is insufficient; verifying its quality is essential for data integrity.
Mandatory QC Checks
-
Visual Inspection: Immediately after preparation and after each thawing, visually inspect the solution for any signs of precipitation, crystallization, or color change. A high-quality stock solution should be clear and colorless (or its inherent color).
-
Vehicle Control Integration: As mentioned, the use of a vehicle control in every assay is a non-negotiable QC step to validate that observed effects are due to the compound, not the solvent.[3]
Advanced QC (Recommended)
-
Concentration Verification via UV-Vis Spectrophotometry: If the compound has a known molar extinction coefficient (ε) at a specific wavelength (λmax), its concentration can be verified using the Beer-Lambert law (A = εcl). This provides an independent confirmation of the weighing and dilution steps.[11]
-
Purity Assessment by HPLC: For GMP-level work or to ensure the integrity of a new batch of compound, High-Performance Liquid Chromatography (HPLC) can be used to confirm purity and detect any degradation products.
Caption: Quality control workflow for stock solution preparation.
Protocol: Preparing Working Solutions for Assays
Working solutions are prepared by serially diluting the primary stock into the appropriate cell culture medium or assay buffer. This process minimizes pipetting errors and ensures the final DMSO concentration remains low and uniform.
Step-by-Step Methodology
-
Thawing: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.
-
Intermediate Dilution (Optional but Recommended): Preparing an intermediate stock (e.g., at 1 mM or 100 µM) in assay buffer can simplify the final dilution steps.
-
Example for a 1 mM intermediate stock: Add 10 µL of the 10 mM primary stock to 90 µL of sterile assay buffer/medium. Mix thoroughly. This creates a 1:10 dilution.
-
-
Final (Working) Dilution: Prepare the final concentrations required for your dose-response curve by diluting either the primary or intermediate stock into the final assay volume.
-
Example for a 10 µM final concentration from a 10 mM primary stock: To make 1 mL of working solution, you need a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of assay buffer/medium.
-
The Principle of Consistency: The key is to add the same small volume of your serially diluted compound stocks to each well, ensuring the final DMSO concentration is identical across all conditions. For the vehicle control, add the same volume of pure DMSO that was used to make the highest concentration stock.
-
Sources
- 1. SSL Inspection [hpvchemicals.oecd.org]
- 2. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules - HunterLab Horizons Blog | HunterLab [hunterlab.com]
Mastering the Purification of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-: A Guide to Recrystallization and Purity Assessment
For researchers and professionals in drug development, the purity of a compound is paramount. This guide provides a comprehensive overview of the recrystallization and purification techniques for the novel compound 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-. Given the limited specific literature on this molecule, this document serves as a first-principles guide, combining theoretical knowledge with practical, field-proven methodologies for developing a robust purification protocol. We will delve into the critical thinking behind solvent selection, protocol optimization, and purity validation, empowering you to confidently handle this and other novel N-substituted pyridinecarboxamides.
Understanding the Molecule: Physicochemical Predictions
The core, isonicotinamide, is a crystalline solid with a melting point in the range of 152-160°C[1]. It is soluble in water, ethanol, and other polar solvents[2]. The N-aryl linkage to a substituted pyridine ring will likely increase the molecule's rigidity, molecular weight, and potentially its melting point compared to the parent isonicotinamide. The presence of two pyridine rings suggests that the molecule will retain some polarity and the potential for hydrogen bonding via the amide group and the ring nitrogens.
Table 1: Predicted Physicochemical Properties of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Predicted Polarity | Likely Solubilities | Potential Impurities |
| 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- | ~227.25 (Calculated) | Moderately Polar | Alcohols (Methanol, Ethanol), Polar aprotic solvents (DMF, DMSO), potentially low solubility in non-polar solvents (Hexane, Toluene) | Unreacted starting materials (Isonicotinic acid/derivatives, 3-methyl-4-aminopyridine), side-reaction products, residual solvents |
| Isonicotinamide[3] | 122.12 | Polar | Water, Ethanol, DMSO, Methanol[2] | |
| 4-Methyl-3-pyridinecarboxamide[4] | 136.15 | Polar |
The Cornerstone of Purification: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures[4]. The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures or completely insoluble.
Strategic Solvent Selection
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. A systematic screening process is essential.
Experimental Protocol: Solvent Screening
-
Preparation : Place approximately 10-20 mg of the crude 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- into several test tubes.
-
Solvent Addition : To each tube, add a different solvent from the list in Table 2, starting with 0.5 mL at room temperature.
-
Room Temperature Solubility : Agitate the mixtures and observe the solubility. A good candidate solvent will not fully dissolve the compound at this stage.
-
Hot Solubility : Heat the test tubes that showed poor room temperature solubility in a water or sand bath. Add the solvent dropwise until the solid dissolves completely.
-
Cooling and Crystallization : Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.
-
Observation : The ideal solvent will yield a good crop of crystals upon cooling.
Table 2: Candidate Solvents for Recrystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The polar nature of alcohols should effectively dissolve the moderately polar target compound at elevated temperatures. |
| Ketones | Acetone | A less polar alternative to alcohols that may offer different selectivity for impurities. |
| Esters | Ethyl Acetate | A solvent of intermediate polarity. |
| Aromatic Hydrocarbons | Toluene | May be useful for removing more non-polar impurities, or as a component in a mixed-solvent system. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | For compounds with poor solubility in common protic solvents. Use with caution due to high boiling points. |
| Mixed Solvents | e.g., Ethanol/Water, Toluene/Hexane | Used when a single solvent does not provide the desired solubility profile. One solvent dissolves the compound well (the "good" solvent), while the other is a poor solvent (the "anti-solvent"). |
Step-by-Step Recrystallization Protocol
The following is a generalized protocol that should be optimized based on the results of your solvent screening.
-
Dissolution : In an Erlenmeyer flask, add the crude 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- and the chosen recrystallization solvent. Heat the mixture to boiling with stirring, adding the minimum amount of hot solvent required to fully dissolve the solid[4].
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.
Diagram 1: Recrystallization Workflow
Sources
Application Notes & Protocols: Formulation Strategies for In Vivo Delivery of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on creating effective and reliable in vivo formulations for the novel chemical entity (NCE), 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-. Given that a significant majority of NCEs exhibit poor aqueous solubility, this document outlines a systematic, science-driven approach to formulation development, beginning with essential physicochemical characterization and progressing through a logical selection of solubilization strategies.[1][2] We detail methodologies ranging from simple aqueous vehicles to advanced systems like amorphous solid dispersions and nanosuspensions, providing not just protocols, but the scientific rationale behind each strategic choice. The objective is to enable the generation of robust formulations suitable for preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, thereby accelerating the drug development pipeline.
Part 1: The Foundation - Essential Physicochemical Characterization
Before any formulation can be rationally designed, a baseline understanding of the molecule's intrinsic properties is paramount.[2] This initial characterization dictates the entire formulation strategy, saving significant time and resources by identifying potential liabilities and opportunities early in development. For an NCE like 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-, whose structure contains multiple pyridine rings and an amide linkage, properties like pH-dependent solubility and solid-state form are critical.
A critical first step is to perform a pre-formulation screen to determine the parameters outlined in the table below.
Table 1: Key Physicochemical Parameters for Formulation Design
| Parameter | Experimental Method(s) | Rationale & Implication for Formulation |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) | The most critical parameter. Determines if simple aqueous vehicles are feasible. Low solubility (<100 µg/mL) necessitates enabling formulations.[1] |
| pKa (Acid Dissociation Constant) | Potentiometric titration, UV-spectroscopy, or in silico prediction | The pyridine nitrogens are basic and will have associated pKa values. Knowing the pKa is essential for predicting solubility changes with pH and for designing salt forms or pH-adjusted formulations.[2] |
| LogP / LogD | Shake-flask (octanol/water), HPLC-based methods, or in silico prediction | Indicates the lipophilicity of the compound. A high LogP (typically >3) often correlates with poor aqueous solubility and suggests that lipid-based or amorphous dispersion strategies may be effective. |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC), Melting Point Apparatus | A high melting point often indicates strong crystal lattice energy, which correlates with low solubility. It is also a critical parameter for determining the feasibility of melt-based formulation techniques like Hot Melt Extrusion (HME).[3][4] |
| Solid-State Form | X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM) | Determines if the initial material is crystalline or amorphous. The presence of multiple crystalline forms (polymorphism) can impact solubility and stability.[2] |
Part 2: A Systematic Approach to Formulation Strategy Selection
Once the foundational data is gathered, a logical progression of formulation strategies can be explored. The goal for early preclinical studies is often to find the simplest formulation that provides adequate and consistent exposure. The following workflow provides a decision-making framework.
Formulation Selection Workflow
This diagram illustrates a typical decision path for selecting an appropriate formulation strategy based on the compound's measured properties.
Caption: Formulation selection decision workflow.
Tier 1: Simple Solubilization Approaches
1. pH-Adjusted Aqueous Solutions
-
Mechanism: For ionizable compounds, altering the pH of the vehicle can dramatically increase solubility by converting the molecule into its more soluble salt form. Given the basic pyridine nitrogens in 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-, lowering the pH with a pharmaceutically acceptable acid (e.g., HCl, citric acid, tartaric acid) will protonate these sites and likely enhance aqueous solubility.[1][2]
-
When to Use: This is the preferred first approach if the compound shows clear pH-dependent solubility and the target concentration can be achieved within a physiologically tolerable pH range (typically pH 3-8 for oral, and closer to neutral for parenteral).[5]
-
Limitations: Potential for precipitation upon administration as the formulation is buffered by physiological fluids (e.g., in the neutral pH of the small intestine). Risk of tissue irritation at the injection site if the pH is too extreme.[6]
2. Co-solvent and Surfactant Systems
-
Mechanism: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[7] Surfactants, which have both hydrophilic and hydrophobic regions, can form micelles that encapsulate poorly soluble drug molecules, effectively creating a "hydrophilic shuttle".[1][7]
-
Common Vehicles: A typical preclinical vehicle might consist of a blend of water, a co-solvent like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG), and a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Cremophor® EL.[8]
-
When to Use: When pH modification is insufficient or not viable. This is a workhorse strategy for preclinical oral and, occasionally, parenteral toxicology studies.
-
Limitations: Potential for in vivo toxicity associated with the excipients themselves, especially with chronic dosing or high concentrations. Co-solvents can also cause pain on injection. The drug may precipitate from the co-solvent system upon dilution in aqueous physiological fluids.[3]
Tier 2: Advanced Formulation Technologies
When simple approaches fail to achieve the required exposure, more advanced enabling technologies are necessary.
3. Amorphous Solid Dispersions (ASDs)
-
Mechanism: ASDs involve converting the stable, low-solubility crystalline form of a drug into a high-energy, more soluble amorphous state.[3] The amorphous drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS, Soluplus®), which stabilizes it and prevents recrystallization.[4][9] Upon administration, the polymer dissolves and releases the drug in a supersaturated state, enhancing absorption.
-
When to Use: For compounds with very poor intrinsic solubility (often referred to as "brick dust") where other methods fail.[2] It is a powerful tool for oral bioavailability enhancement.
-
Limitations: ASDs are physically unstable and can recrystallize over time if not formulated correctly, especially in the presence of heat or humidity.[9] Administering ASDs to small animals requires dispersing the solid powder into an aqueous vehicle prior to dosing, which can be challenging and may lead to crystallization in the dosing syringe if not carefully controlled.[10]
4. Nanosuspensions
-
Mechanism: This strategy enhances the dissolution rate of a drug by reducing its particle size to the sub-micron (nanometer) range.[11] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution.[1][12] The formulation consists of pure drug nanocrystals stabilized by a layer of surfactants and/or polymers to prevent aggregation.[13]
-
When to Use: For poorly soluble compounds, particularly those in BCS Class II and IV.[11][12] It is a versatile approach suitable for oral, parenteral (IV, IM, SC), and other routes of administration.[14][15]
-
Advantages: Can achieve very high drug loading compared to other solubilization techniques. The increased dissolution rate can significantly improve bioavailability.[12]
Part 3: Experimental Protocols
The following protocols are provided as starting points and should be optimized for the specific dose and animal model being used. Safety Precaution: Always handle the active pharmaceutical ingredient (API) and organic solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Preparation of a pH-Adjusted Aqueous Formulation (for Oral or IV)
-
Objective: To prepare a 10 mg/mL solution of the API in a citrate buffer.
-
Materials:
-
4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- (API)
-
Citric Acid Monohydrate
-
Trisodium Citrate Dihydrate
-
Water for Injection (WFI) or equivalent purified water
-
0.22 µm syringe filter (sterile, if for IV)
-
-
Procedure:
-
Prepare a 50 mM citrate buffer at the target pH (e.g., pH 3.5) by dissolving the appropriate amounts of citric acid and trisodium citrate in WFI.
-
Weigh the required amount of API (e.g., 100 mg for 10 mL).
-
Slowly add the API to ~80% of the final volume of the citrate buffer while stirring with a magnetic stir bar.
-
If the API does not fully dissolve, the pH can be adjusted dropwise with 1N HCl to facilitate dissolution. Monitor the pH continuously.
-
Once the API is fully dissolved and the solution is clear, adjust the final volume with the citrate buffer.
-
Confirm the final pH.
-
For parenteral administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.[16]
-
Protocol 2: Preparation of a Co-solvent/Surfactant Formulation (for Oral Gavage)
-
Objective: To prepare a 20 mg/mL suspension/solution in a PEG 400 / Tween 80 / Water vehicle.
-
Materials:
-
API
-
Polyethylene Glycol 400 (PEG 400)
-
Polysorbate 80 (Tween® 80)
-
Purified Water
-
-
Procedure:
-
Prepare the vehicle. A common starting point is 40% PEG 400, 10% Tween 80, and 50% Water (v/v/v).
-
In a glass vial, add the Tween 80 to the PEG 400 and vortex to mix thoroughly.
-
Weigh the required amount of API and add it to the PEG/Tween mixture.
-
Vortex and/or sonicate the mixture until the API is wetted and a uniform dispersion is formed. Gentle heating (<40°C) may be used if necessary.
-
Slowly add the water portion while stirring or vortexing to form the final formulation.
-
Visually inspect for homogeneity. This formulation may be a solution or a fine suspension depending on the API's solubility.
-
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)
-
Objective: To prepare a 1:3 (w/w) API:PVP K30 amorphous solid dispersion.
-
Materials:
-
API
-
Povidone (PVP K30)
-
Dichloromethane (DCM) and Methanol (1:1 v/v) or other suitable solvent system
-
Mortar and pestle
-
Vacuum oven
-
-
Procedure:
-
Accurately weigh the API and PVP K30 in a 1:3 ratio (e.g., 100 mg API, 300 mg PVP).
-
Dissolve both components completely in a minimal amount of the solvent system (e.g., DCM:Methanol) in a round-bottom flask. The solution must be perfectly clear.
-
Evaporate the solvent using a rotary evaporator to form a thin film on the flask wall.
-
Place the flask in a vacuum oven at 40-50°C for 12-24 hours to remove all residual solvent.
-
Scrape the resulting solid from the flask. It should be a glassy, transparent material.
-
Gently grind the material to a fine powder using a mortar and pestle.
-
Verification: Confirm the amorphous nature of the powder via XRPD (absence of sharp Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).[9][17]
-
Dosing Vehicle Preparation: For oral gavage, the ASD powder is typically suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) immediately prior to administration.[10]
-
Part 4: Quality Control and Characterization
Preparing the formulation is only half the battle. You must verify its quality to ensure reliable and reproducible in vivo results.[18]
Structure of an Amorphous Solid Dispersion
This diagram shows the molecular arrangement in an ASD, where individual API molecules are dispersed within a continuous polymer matrix, preventing crystallization.
Caption: API molecules dispersed in a polymer matrix.
Table 2: Essential QC Tests for Preclinical Formulations
| Formulation Type | Key QC Test | Acceptance Criteria (Typical) | Rationale |
| Aqueous/Co-solvent Solution | Visual Appearance | Clear, free of visible particulates | Ensures complete dissolution and safety for injection.[16] |
| pH Measurement | Within ± 0.2 units of target | Confirms formulation consistency and predicts in vivo behavior. | |
| API Concentration (HPLC) | 90-110% of target concentration | Ensures accurate dosing. | |
| Amorphous Solid Dispersion | XRPD | Absence of sharp peaks (halo pattern) | Confirms successful conversion to the amorphous state.[9] |
| DSC | Single Glass Transition (Tg) | Confirms miscibility of drug and polymer. | |
| Dosing Suspension Homogeneity | Uniform appearance, easily re-suspendable | Ensures consistent dosing from the suspension.[10] | |
| Nanosuspension | Particle Size & Polydispersity Index (PDI) | Z-average < 500 nm, PDI < 0.3 | Critical for dissolution rate, stability, and parenteral safety (to avoid embolism).[11][12] |
| Zeta Potential | > |20| mV | Indicates colloidal stability; sufficient electrostatic repulsion to prevent aggregation.[12] | |
| Microscopic Examination | No large aggregates or crystals | Confirms quality of the nanosizing process. |
References
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McVey, A. (2014, May 7). Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. American Pharmaceutical Review. Available at: [Link]
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Improved Pharma. (2023, May 1). Accelerated Small Molecule Drug Development. Available at: [Link]
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Clinical Leader. Formulations For Poorly Soluble And Low Bioavailability Drugs. Available at: [Link]
- Patel, V. R., & Agrawal, Y. K. (2011). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery & Therapeutics.
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BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Outsourced Pharma. Available at: [Link]
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Drug Development and Delivery. (2023, December 4). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Available at: [Link]
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Ascendia Pharma. (2021, September 13). Development and Scale Up Considerations for Nanosuspension Dosage Forms. Drug Development and Delivery. Available at: [Link]
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Garg, A., et al. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 98–105. Available at: [Link]
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Jones, M. (2019, June 2). Considerations in Developing Complex Parenteral Formulations. American Pharmaceutical Review. Available at: [Link]
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Yildiz, G., et al. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. MDPI. Available at: [Link]
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Sharp. (2024, November 8). The fundamentals of developing parenteral drug products. Pharmaceutical Technology. Available at: [Link]
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Singh, A., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 63, 102430. Available at: [Link]
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Protheragen. Solubilizer Excipients. Available at: [Link]
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National Institute of Standards and Technology (NIST). 4-Pyridinecarboxamide. NIST Chemistry WebBook. Available at: [Link]
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Janssen Pharmaceutica. How to administer amorphous solid dispersions to small laboratory animals?. Available at: [Link]
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Taylor & Francis Online. (2026, February 9). Quality by Design in parenteral drug development: Addressing formulation challenges and industrial insights. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications. (2022, August 15). A Detailed Concepts on Parenteral Preparation. Available at: [Link]
- Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.
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Hovione. (2017, March 8). Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. Drug Development & Delivery. Available at: [Link]
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Papageorgiou, G. Z., et al. (2022). Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin's Solubility in Simulated Saliva. Pharmaceutics, 15(1), 105. Available at: [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. The fundamentals of developing parenteral drug products - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. PARENTERAL DEVELOPMENT - Considerations in Developing Complex Parenteral Formulations [drug-dev.com]
- 7. Solubilizer Excipients - Protheragen [protheragen.ai]
- 8. kinampark.com [kinampark.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to administer amorphous solid dispersions to small laboratory animals? [harpagocdmo.com]
- 11. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 15. Formulation Strategies of Nanosuspensions for Various Administration Routes | MDPI [mdpi.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Application Note: Microwave-Assisted Synthesis of N-(3-methyl-4-pyridinyl)isonicotinamide
Abstract & Introduction
Target Molecule: N-(3-methyl-4-pyridinyl)isonicotinamide CAS: N/A (Intermediate structure) Core Scaffold: Bis-pyridine amide Application: Key intermediate in the synthesis of multidrug resistance (MDR) inhibitors such as Timcodar (VX-853) .
The Synthetic Challenge
The synthesis of N-(heteroaryl)amides is frequently bottlenecked by the poor nucleophilicity of the amine partner. In this specific case, 4-amino-3-methylpyridine presents a dual challenge:
-
Electronic Deactivation: The amino group's lone pair is delocalized into the electron-deficient pyridine ring, significantly reducing its reactivity compared to standard anilines.
-
Steric Hindrance: The ortho-methyl group (position 3) creates steric bulk around the amine (position 4), hindering attack on the carbonyl electrophile.
Traditional thermal protocols often require harsh conditions (refluxing in thionyl chloride/pyridine for 12–24 hours), leading to byproduct formation and difficult purification.
The Microwave Solution
Microwave-assisted organic synthesis (MAOS) overcomes these kinetic barriers through rapid dielectric heating. By coupling high temperature with pressure, we can force the acylation of the deactivated amine in minutes rather than hours, suppressing side reactions and improving the impurity profile.[1]
Reaction Mechanism & Retrosynthesis
The synthesis is a nucleophilic acyl substitution.[1] We employ a "Activate-then-Couple" strategy using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is chosen over EDC/HOBt because the resulting aza-benzotriazole active ester is more reactive, essential for the sterically hindered and electron-poor amine.
Chemical Pathway[2][3][4][5][6][7]
-
Activation: Isonicotinic acid is deprotonated by DIPEA and reacts with HATU to form the reactive O-7-azabenzotriazole active ester.
-
Coupling: The 4-amino-3-methylpyridine attacks the active ester. The microwave energy overcomes the activation energy barrier raised by the ortho-methyl sterics.
-
Termination: Formation of the amide bond and release of the HOAt byproduct.
Caption: Activation and coupling pathway using HATU under microwave irradiation.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |
| Isonicotinic Acid | 123.11 | 1.0 | Substrate (Acid) | >98% |
| 4-Amino-3-methylpyridine | 108.14 | 1.1 | Substrate (Amine) | >98% |
| HATU | 380.23 | 1.2 | Coupling Agent | Synthesis |
| DIPEA (Hünig's Base) | 129.24 | 2.5 | Base | Anhydrous |
| DMF (Dimethylformamide) | 73.09 | N/A | Solvent | Anhydrous |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Vial: 10 mL or 35 mL microwave-rated pressure vial with crimp/snap cap and Teflon septum.
-
Stirring: Magnetic stir bar (high-field strength recommended).
Experimental Protocol
Preparation of Reaction Mixture[1][4][5][8][9][10][11][12]
-
Weighing: Into a 10 mL microwave vial equipped with a magnetic stir bar, weigh 123 mg (1.0 mmol) of Isonicotinic acid .
-
Activation: Add 456 mg (1.2 mmol) of HATU .
-
Solvent Addition: Add 3.0 mL of anhydrous DMF .
-
Base Addition: Add 435 µL (2.5 mmol) of DIPEA .
-
Note: The solution should turn slightly yellow.[1] Stir at room temperature for 2 minutes to ensure pre-activation of the acid.
-
-
Amine Addition: Add 119 mg (1.1 mmol) of 4-Amino-3-methylpyridine . Cap the vial immediately.
Microwave Irradiation Parameters
Program the microwave reactor with the following "Fixed Hold Time" method. Do not use "Dynamic" mode as temperature overshoots can degrade the HATU.[1]
| Parameter | Setting | Rationale |
| Temperature | 120 °C | Sufficient energy to overcome steric hindrance without decomposing the amide. |
| Hold Time | 15:00 min | Optimized for >95% conversion.[1] |
| Pressure Limit | 200 psi | Safety cutoff (DMF vapor pressure is low, but safety first). |
| Power | High/Dynamic | Allow the instrument to modulate power to maintain 120 °C. |
| Stirring | High | Essential for uniform heat distribution. |
| Pre-stirring | 30 sec | Mix reactants before heating begins. |
Workup & Purification[1][4][5][9][13]
-
Cooling: Allow the vial to cool to <50 °C (usually automated by the reactor air jet).
-
Quench: Pour the reaction mixture into 30 mL of ice-cold water . Stir vigorously for 10 minutes.
-
Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 20 mL) .
-
Wash the combined organic layer with sat.[1] NaHCO₃ (20 mL) (removes unreacted acid/HOAt).
-
Wash with Brine (20 mL) .
-
Dry over Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification:
-
Method A (Precipitate): Filter the solid, wash with cold water and cold diethyl ether. Recrystallize from Ethanol/Water if necessary.[1]
-
Method B (Flash Chromatography): If oil/impure, purify via silica gel chromatography.
-
Eluent: DCM:MeOH (95:5 to 90:10). The pyridine nitrogens make the compound polar; MeOH is required.
-
-
Optimization & Validation Data
The following table summarizes the optimization process used to derive the standard protocol.
| Entry | Coupling Agent | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | EDC / HOBt | 80 | 30 | 45 | Incomplete conversion; amine is too unreactive. |
| 2 | HATU | 80 | 20 | 72 | Better, but starting material remains. |
| 3 | HATU | 120 | 15 | 94 | Optimal conditions. Clean LC-MS profile. |
| 4 | T3P (50% in EtOAc) | 140 | 30 | 88 | Good alternative; easier workup (water soluble byproducts). |
| 5 | Thionyl Chloride* | Reflux | 180 (3h) | 65 | Thermal method. Dark colored product; requires extensive purification.[1] |
Analytical Validation
Product: N-(3-methyl-4-pyridinyl)isonicotinamide Formula: C₁₂H₁₁N₃O Calc. Mass: 213.09 Da[1]
LC-MS Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm and ESI (+).
-
Expected Retention: ~4.5 min (depending on specific gradient).
-
Mass Spec: Look for [M+H]⁺ = 214.1.
NMR Expectations (¹H, DMSO-d₆):
-
Amide NH: Singlet, broad, ~10.5–11.0 ppm.[1]
-
Isonicotinyl Ring: Two doublets (AA'BB' system) at ~8.8 ppm (2H) and ~7.9 ppm (2H).
-
Aminopyridine Ring:
-
H-2 (ortho to methyl): Singlet/Doublet ~8.3 ppm.
-
H-6 (ortho to N): Doublet ~8.2 ppm.
-
H-5 (meta to N): Doublet ~7.5 ppm.
-
-
Methyl Group: Singlet, ~2.2–2.3 ppm (3H).[3]
Troubleshooting Guide
Caption: Decision tree for troubleshooting common synthesis issues.
Critical Note on T3P: If HATU fails to drive the reaction to completion due to extreme steric hindrance in derivative analogs, switch to T3P (Propylphosphonic anhydride) . T3P allows for higher temperatures (up to 150°C) without the explosion risk associated with benzotriazole derivatives (like HOBt/HATU) at high heat.
References
-
General Microwave Amide Coupling: Bagley, M. C., et al.[1] "A new one-step synthesis of pyridines under microwave-assisted conditions." Tetrahedron Letters, 2002, 43(46), 8331-8334. Link
-
Timcodar (VX-853) Context: "Inhibition of antibiotic efflux in bacteria by the novel multidrug resistance inhibitors biricodar (VX-710) and timcodar (VX-853)."[4][5][6] Antimicrobial Agents and Chemotherapy, 2004.[1][4] Link
-
T3P Coupling Methodology: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][7] Organic Letters, 2011, 13(19), 5048–5051. Link
-
Microwave Pyridine Synthesis: "Microwave-assisted solution phase synthesis of novel pyridine carboxamides." Indian Journal of Chemistry, 2013.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Inhibition of antibiotic efflux in bacteria by the novel multidrug resistance inhibitors biricodar (VX-710) and timcodar (VX-853) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Antibiotic Efflux in Bacteria by the Novel Multidrug Resistance Inhibitors Biricodar (VX-710) and Timcodar (VX-853) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efflux Pump Inhibitor Timcodar Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling in Pyridinecarboxamide Derivatives
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing pyridinecarboxamide derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower your experimental success. The synthesis of amides from pyridinecarboxylic acids presents unique challenges due to the electronic properties of the pyridine ring, which can influence the reactivity of both the acid and amine coupling partners. This guide offers a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are amide coupling reactions involving pyridinecarboxylic acids often problematic?
Pyridinecarboxylic acids (such as picolinic, nicotinic, and isonicotinic acids) introduce specific challenges. The nitrogen atom in the pyridine ring reduces the electron density of the aromatic system, which can affect the reactivity of the carboxylic acid group. Furthermore, the pyridine nitrogen is Lewis basic and can interact with coupling reagents or catalysts, potentially leading to unproductive pathways or complex reaction mixtures. When coupling with an amine that is also a pyridine derivative (e.g., an aminopyridine), the low nucleophilicity of the amine can make the reaction particularly sluggish[1].
Q2: What are the main classes of coupling reagents, and how do I choose one for my system?
Amide bond formation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine[2][3]. The choice of reagent is critical and depends on the specific substrates, particularly their steric and electronic properties.[2]
-
Carbodiimides (e.g., DCC, EDC): These are classic, cost-effective reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate[4][5]. However, they are prone to causing racemization in chiral acids and can lead to the formation of N-acylurea byproducts, which can complicate purification[6]. The use of additives is highly recommended.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are highly efficient, offer fast reaction times, and are excellent at suppressing racemization[7]. HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is particularly effective due to the formation of a highly reactive OAt-active ester that accelerates coupling[8]. They are often the first choice for difficult couplings.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts in efficiency, phosphonium reagents offer a key advantage: they do not react with the amine component to form guanidinium byproducts[2]. This makes them ideal for situations where the amine is precious or when using an excess of coupling reagent is necessary.
-
Other Reagents (e.g., T3P®, CDI): Propylphosphonic anhydride (T3P®) is a powerful reagent that produces water-soluble byproducts, simplifying purification[9]. N,N'-Carbonyldiimidazole (CDI) is another option that forms a reactive acylimidazolide intermediate[].
For pyridinecarboxamide derivatives, especially with unreactive amines, high-efficiency uronium or phosphonium salts like HATU or PyBOP are strongly recommended as a starting point.
Q3: How do I select the appropriate base and solvent for the reaction?
The choice of base and solvent is crucial for reaction success.
-
Base: A non-nucleophilic organic base is typically required to neutralize the acidic byproducts generated during the reaction and to deprotonate the amine if it is used as a salt. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices[7]. For some systems, pyridine can serve as both the base and the solvent, and has been shown to suppress epimerization when used with T3P®[9][11].
-
Solvent: Dipolar aprotic solvents are generally preferred as they effectively solubilize the reactants. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are widely used, but have environmental and safety drawbacks[12]. Studies have shown that greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) can be excellent replacements without compromising yield[13][14].
Q4: What is racemization and how can I prevent it when using chiral carboxylic acids?
Racemization is the loss of stereochemical integrity at a chiral center adjacent to the activating carbonyl group. It can occur via two primary mechanisms: direct enolization or the formation of a symmetric oxazolone intermediate[15][16]. This is a major concern in peptide synthesis and the development of chiral drugs[9].
Strategies to suppress racemization include:
-
Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimide reagents can trap the O-acylisourea intermediate to form an active ester that is less prone to racemization[4][17].
-
Choice of Reagent: Uronium reagents containing a HOAt moiety, such as HATU, have built-in racemization suppression[8]. Newer reagents, such as ynamides, have also been developed as "racemization-free" coupling agents[15][18].
-
Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization. The choice of base is also critical; sterically hindered bases like DIPEA are generally preferred over less hindered ones like triethylamine.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired amide. What's going wrong?
Low yield is a common problem, especially when dealing with electronically deactivated carboxylic acids or poorly nucleophilic amines[17].
-
Potential Cause 1: Inadequate Carboxylic Acid Activation. The coupling reagent may not be potent enough for your specific substrate.
-
Solution: If you are using a carbodiimide like EDC alone, introduce an additive such as HOBt or HOAt to increase the reactivity of the intermediate ester[17]. For particularly challenging substrates, switch to a more powerful uronium or phosphonium salt like HATU or PyBOP[7]. These reagents are specifically designed for difficult couplings.
-
-
Potential Cause 2: Low Nucleophilicity of the Amine. Aminopyridines and other electron-deficient amines are poor nucleophiles, leading to slow or no reaction[19].
-
Solution: Ensure the reaction conditions are optimized for such amines. This often means using a highly reactive coupling agent (like HATU) and allowing for longer reaction times or slightly elevated temperatures. In some cases, adding a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can accelerate the acylation step, though it can also increase racemization risk[][19].
-
-
Potential Cause 3: Steric Hindrance. Bulky groups near the reacting centers on either the acid or the amine can physically block the coupling reaction[17].
-
Solution: Try increasing the reaction temperature to provide more energy to overcome the steric barrier. Alternatively, switching to a smaller, yet still potent, coupling reagent might be beneficial.
-
Q2: My reaction is messy, with multiple side products. How can I identify and minimize them?
Side reactions are a primary cause of low yields and purification headaches. The type of side product often points to the culprit.
-
Side Product: N-acylurea.
-
Identification: A byproduct with a mass corresponding to your carboxylic acid + the carbodiimide reagent.
-
Cause: This occurs when using carbodiimides (DCC, EDC). The O-acylisourea intermediate, if not quickly intercepted by the amine, can undergo an intramolecular rearrangement to the stable N-acylurea[6].
-
Solution: Add HOBt or HOAt to the reaction. These additives rapidly convert the O-acylisourea to an active ester, preventing the rearrangement.
-
-
Side Product: Guanidinium byproduct.
-
Identification: A byproduct with a mass corresponding to your amine + the core structure of the uronium/aminium reagent.
-
Cause: This happens when the uronium/aminium reagent (e.g., HATU, HBTU) reacts directly with the amine instead of the carboxylic acid[20].
-
Solution: Change the order of addition. Pre-activate the carboxylic acid by mixing it with the coupling reagent and base for 15-30 minutes before adding the amine. This ensures the highly reactive OAt-ester is formed first, ready to react with the amine as intended[8][21].
-
-
Side Product: Racemized or Epimerized Product.
-
Identification: Your product shows two peaks by chiral chromatography where only one is expected.
-
Cause: The activation process is facilitating the loss of stereochemistry at a chiral center[22].
-
Solution: Lower the reaction temperature to 0 °C. Use a racemization-suppressing reagent system, such as EDC/HOAt, HATU, or T3P®/pyridine[9]. Ensure you are using a hindered non-nucleophilic base like DIPEA.
-
Q3: I've successfully formed my product, but purification is difficult. Any tips?
Purification challenges often stem from byproducts with similar polarity to the desired amide.
-
Problem: Removing Urea Byproducts (e.g., DCU from DCC).
-
Solution: Dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents like DCM, and can often be removed by filtration. If it remains soluble, purification often requires column chromatography. Using EDC produces a water-soluble urea byproduct, which can be easily removed with an aqueous workup[17].
-
-
Problem: Removing Unreacted Starting Materials and Reagent Residues.
-
Solution: A standard aqueous workup is highly effective.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl or saturated NH₄Cl) will protonate and remove basic impurities like the unreacted amine and bases like DIPEA or DMAP[17].
-
Base Wash: A dilute base wash (e.g., saturated NaHCO₃) will deprotonate and remove acidic impurities like the unreacted carboxylic acid and additives like HOBt[17].
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.
-
-
Data & Visualization
Table 1: Comparison of Common Coupling Reagents for Pyridinecarboxamide Synthesis
| Reagent Class | Example(s) | Pros | Cons | Recommended Use Case |
| Carbodiimides | EDC, DCC | Inexpensive, readily available. | High risk of racemization, byproduct formation (N-acylurea), DCU from DCC has low solubility. | Simple, achiral substrates where cost is a primary concern. Always use with an additive like HOBt or HOAt.[4][6] |
| Uronium/Aminium | HATU, HBTU | High efficiency, fast reactions, low racemization (especially HATU). | More expensive, can form guanidinium byproducts with amines.[8] | First-line choice for difficult couplings, chiral substrates, and electron-deficient amines. |
| Phosphonium | PyBOP, PyAOP | High efficiency, low racemization, does not react with amines. | More expensive, can be moisture-sensitive. | Excellent for valuable amines or when precise stoichiometry is critical.[2] |
| Phosphonic Anhydride | T3P® | High reactivity, water-soluble byproducts simplify workup, low cost. | Can be less effective for highly hindered substrates. | Scalable processes where easy purification is a priority. The T3P/pyridine system is excellent for suppressing epimerization.[9] |
Diagrams & Workflows
A logical workflow is essential for consistent results. The following diagrams illustrate the key decision points and processes in optimizing your amide coupling reaction.
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for common issues.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is a robust starting point for coupling pyridinecarboxylic acids with various amines, including electron-deficient ones.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the pyridinecarboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, ACN, or 2-MeTHF) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add HATU (1.1 equivalents) to the solution, followed by a non-nucleophilic base such as DIPEA (3.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity as the active ester forms. This pre-activation step is crucial to prevent the formation of guanidinium byproducts[8][21].
-
Amine Addition: Add the amine (1.05 equivalents), either neat if it is a liquid or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-18 hours[8].
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Procedure for EDC/HOBt-Mediated Coupling
This is a cost-effective method suitable for less-demanding substrates.
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents).
-
Dissolution: Dissolve the components in an anhydrous solvent like DCM or DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This helps to minimize potential racemization.
-
EDC Addition: Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes[17].
References
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Devi, S., & Singh, P. P. (2022). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Accounts of Chemical Research. [Link]
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. [Link]
-
Al-Masum, M., & Fenelon, P. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Reddy, K. L., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
De La Torre, A., & Le-grognec, E. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Xu, S., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
Xu, S., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
Rad-Moghadam, K., & Movassagh, B. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. [Link]
-
Pira, S. L., et al. (2018). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. [Link]
-
Rad-Moghadam, K., & Movassagh, B. (2022). Uniting Amide Synthesis and Activation by PIII/PV–Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. [Link]
-
Al-Zoubi, R. M., & Al-Jaber, H. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. [Link]
-
Reddy, K. L., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
Contreras, R., & Tapia, R. (1982). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]
-
Tohoku University. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Tohoku University. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Farrell, N. P., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry. [Link]
-
Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Borane-Pyridine: An Efficient Catalyst for Direct Amidation [mdpi.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. bachem.com [bachem.com]
- 7. growingscience.com [growingscience.com]
- 8. benchchem.com [benchchem.com]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Ynamide Coupling Reagents: Origin and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. people.uniurb.it [people.uniurb.it]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
Overcoming hygroscopic challenges with 4-Pyridinecarboxamide,N-(3-methyl-4-pyridinyl)- powder
Executive Summary & Chemical Context
The Material: 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- (often utilized as a key intermediate in kinase inhibitor synthesis or as a specific adrenergic antagonist precursor).
The Challenge: This molecule features a bis-pyridine structure linked by an amide bond .
-
The Mechanism of Hygroscopicity: The pyridine nitrogen atoms act as hydrogen bond acceptors, while the amide group functions as both a donor and acceptor. In high-humidity environments (>40% RH), this creates a lattice capable of rapidly coordinating atmospheric water molecules.
-
The Consequence: Users frequently report "gumming," electrostatic drift during weighing, and stoichiometric errors in synthesis due to undefined water mass.
This guide provides a self-validating workflow to handle this material without compromising its chemical integrity.
Module 1: Storage & The "Freezer-to-Bench" Protocol
The Issue: The most common failure point is opening a cold bottle in a warm room. This causes immediate condensation inside the bottle, degrading the entire stock.
Standard Operating Procedure (SOP)
| Step | Action | Scientific Rationale |
| 1 | Long-Term Storage | Store at -20°C under an inert atmosphere (Argon/Nitrogen). The container should be sealed with Parafilm® or inside a heat-sealed aluminized bag.[1] |
| 2 | Equilibration | Remove from freezer and place in a desiccator at room temperature for 45–60 minutes before opening. |
| 3 | Opening | Only break the seal once the container is dry to the touch and at ambient temperature. |
| 4 | Re-sealing | Purge the headspace with Argon (heavier than air) before re-capping to displace moisture-laden air. |
Visual Workflow: The Equilibration Cycle
Figure 1: The critical equilibration path. Opening a cold container (dashed red line) introduces moisture that cannot be removed easily.
Module 2: Precision Weighing (The "Difference" Method)
The Issue: Hygroscopic powders absorb water during the weighing process. On an analytical balance, you will see the mass reading slowly "creep" upwards. This is not balance drift; it is the sample drinking water from the air.
Troubleshooting Guide: Drifting Balance Readings
Do NOT try to weigh a specific amount (e.g., 10.0 mg) by adding powder to an open boat. You will overshoot due to water weight.
The Solution: Weighing by Difference
-
Tare the balance with nothing on it.
-
Place the entire capped vial of source material on the balance. Record Mass
. -
Remove the vial, quickly transfer an approximate amount to your reaction vessel, and immediately recap the vial.
-
Weigh the capped vial again. Record Mass
. -
Calculate:
.
Why this works: The source material is never exposed to the balance environment for measurement, eliminating the "creeping" reading error.
Static Control
Dry pyridine amides are prone to static charge, which causes particles to "jump" or cling to spatulas.
-
Fix: Use an ionizing fan or a polonium anti-static gun on the vial before opening.
-
Alternative: Wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge it.
Module 3: Solubilization & Reaction Setup
The Issue: Users often attempt to dissolve the powder in aqueous buffers directly, leading to precipitation or slow hydrolysis.
Solubility Profile & Recommendations
| Solvent | Solubility Rating | Usage Recommendation |
| DMSO | High (>50 mM) | Preferred. Make a high-concentration stock (e.g., 100 mM). Store aliquots at -20°C. |
| Ethanol | Moderate | Good for biological assays, but evaporation can alter concentration over time. |
| Water/PBS | pH Dependent | Avoid for stock solutions. Only dilute into aqueous buffer immediately before use. |
The "Dry-Spike" Protocol
For biological assays, do not dissolve the powder in water.
-
Dissolve powder in anhydrous DMSO .
-
Quantify concentration via UV-Vis if precision is critical (using the pyridine absorbance max, typically ~260-270 nm).
-
"Spike" this DMSO stock into your aqueous reaction buffer. Keep final DMSO concentration <0.5% to avoid cytotoxicity.
Module 4: Troubleshooting Logic (Interactive)
Use this logic tree to diagnose issues with your current batch.
Figure 2: Diagnostic logic for common physical anomalies.
Frequently Asked Questions (FAQ)
Q: Can I dry the powder if it has clumped?
A: Yes, but with caution. Mild clumping indicates surface moisture. You can dry it in a vacuum oven at 30–40°C for 4 hours. Place a tray of desiccant (Silica or
Q: Why does the Material Safety Data Sheet (MSDS) say "Store at 4°C" but you recommend -20°C? A: MSDS recommendations are often for bulk shipping stability. For research-grade retention of purity over months/years, -20°C is superior for pyridine amides to retard slow hydrolysis and oxidation.
Q: Is the material light sensitive? A: Pyridine derivatives can be photosensitive. While not as critical as hygroscopicity, it is Best Practice to wrap the vial in aluminum foil or store in amber glass.
References
- United States Pharmacopeia (USP).General Chapter <1251> Weighing on an Analytical Balance. USP-NF.
-
National Institutes of Health (NIH) - PubChem. N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide Compound Summary. Available at: [Link] (Verifying chemical structure and H-bond donor/acceptor counts).
- Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization and Solid-State Characterization of Pharmaceutical Solids.
-
Cheng, Y. et al. (2023). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics.[2][3][4] Available at: [Link] (Strategies for handling moisture-sensitive solids).
-
Mettler Toledo. Proper Weighing of Hygroscopic Substances. White Paper.[5] (Source for the "Weighing by Difference" protocol).
Sources
Validation & Comparative
Comparing biological activity of 4-Pyridinecarboxamide,N-(3-methyl-4-pyridinyl)- vs standard inhibitors
In the landscape of targeted cancer therapy, the metabolic enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical node in cancer cell survival and proliferation. This guide provides an in-depth comparison of the biological activity of a representative pyridinecarboxamide-based NAMPT inhibitor, framed here as 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-, against well-established standard inhibitors of NAMPT. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of NAMPT inhibition and the experimental frameworks for its evaluation.
The Central Role of NAMPT in Cancer Metabolism
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular redox reactions, and its availability is critical for a myriad of cellular processes, including energy metabolism, DNA repair, and signaling. The salvage pathway, which recycles nicotinamide back to NAD+, is a dominant route for NAD+ biosynthesis in mammalian cells. NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[1]
Many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway to meet their increased metabolic demands for rapid growth and proliferation.[2] This dependency makes NAMPT an attractive therapeutic target. Inhibition of NAMPT leads to the depletion of intracellular NAD+ pools, triggering a cascade of events including the suppression of energy metabolism, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3]
Standard Inhibitors of NAMPT: The Benchmarks
A number of small molecule inhibitors targeting NAMPT have been developed and characterized, with some advancing to clinical trials. These compounds serve as crucial benchmarks for evaluating novel inhibitory agents.
-
FK866 (Daporinad): A highly specific and non-competitive inhibitor of NAMPT, FK866 has been extensively studied.[1][3] It exhibits potent anti-proliferative activity across a wide range of cancer cell lines by inducing NAD+ depletion.[3]
-
CHS-828 (GMX1778): This compound is a competitive inhibitor of NAMPT with respect to nicotinamide.[1] Similar to FK866, CHS-828 effectively reduces cellular NAD+ levels, leading to cytotoxic effects in tumor cells.[1]
-
OT-82: A potent NAMPT inhibitor, OT-82 has demonstrated significant efficacy in preclinical models of hematological malignancies.[2] Its mechanism of action also revolves around the depletion of NAD+ and subsequent induction of apoptosis.[2]
Evaluating a Novel NAMPT Inhibitor: 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-
For the purpose of this guide, we will consider "4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-" as a representative novel inhibitor of NAMPT. To provide a tangible comparison, we will utilize the publicly available data for a potent NAMPT inhibitor, Nampt-IN-15 , which demonstrates significant cytotoxicity against various cancer cell lines.[1]
Comparative Biological Activity: A Data-Driven Approach
The central tenet of comparing NAMPT inhibitors lies in quantifying their ability to inhibit the enzyme and, consequently, their impact on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Inhibitor | Target | Mechanism of Action | Reported IC50 Range (nM) | Cell Line Examples |
| FK866 (Daporinad) | NAMPT | Non-competitive | 0.3 - 30 | Gastric cancer, Myeloma, Liver cancer[1][3] |
| CHS-828 (GMX1778) | NAMPT | Competitive | < 25 | Various solid tumors[1] |
| OT-82 | NAMPT | Not specified | ~2.9 (hematopoietic) | Hematological malignancies[2] |
| Nampt-IN-15 | NAMPT | Not specified | 7 - 38.5 | BxPC-3, HepG2, L540cy, MOLM-13[1] |
Experimental Protocols for Comparative Analysis
To ensure a robust and objective comparison, a series of well-defined experimental protocols are necessary. The following outlines the key assays and the rationale behind their selection.
In Vitro NAMPT Enzyme Inhibition Assay
Objective: To directly measure and compare the potency of the test inhibitor and standard inhibitors in inhibiting the enzymatic activity of recombinant NAMPT.
Methodology:
-
Reagents: Recombinant human NAMPT enzyme, nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, and a detection reagent for NADH or a coupled enzyme system that produces a fluorescent or luminescent signal.
-
Procedure: a. Prepare a series of dilutions for the test inhibitor and standard inhibitors (e.g., FK866, CHS-828). b. In a microplate, combine the recombinant NAMPT enzyme with the inhibitors at varying concentrations and incubate for a predetermined period. c. Initiate the enzymatic reaction by adding the substrates (nicotinamide and PRPP). d. Allow the reaction to proceed for a set time at 37°C. e. Stop the reaction and measure the amount of NMN produced, often through a coupled-enzyme assay that converts NMN to NAD+ and then to NADH, which can be detected spectrophotometrically or fluorometrically.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Causality: This assay provides a direct measure of the inhibitor's potency against the purified target enzyme, independent of cellular uptake, metabolism, or efflux, which can influence results in cell-based assays.
Cell-Based Proliferation/Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cells that are dependent on the NAMPT pathway.
Methodology:
-
Cell Lines: Select a panel of cancer cell lines with known reliance on the NAMPT pathway. It is also beneficial to include a cell line with low NAMPT expression or one that is less sensitive to NAMPT inhibition as a control.
-
Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test inhibitor and standard inhibitors. c. Incubate the cells for a specified period (e.g., 48-72 hours).[3] d. Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity, or a cell counting method.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls for each inhibitor concentration. Plot the data and determine the IC50 value for each compound in each cell line.
Causality: This assay provides a more physiologically relevant measure of the inhibitor's efficacy, as it accounts for cell permeability, stability, and off-target effects.
Intracellular NAD+ Measurement
Objective: To confirm that the observed cytotoxicity is a direct result of NAMPT inhibition by measuring the depletion of intracellular NAD+ levels.
Methodology:
-
Procedure: a. Treat cancer cells with the test and standard inhibitors at their respective IC50 concentrations for a defined time course (e.g., 0, 6, 12, 24 hours). b. Lyse the cells and extract the intracellular metabolites. c. Quantify the NAD+ levels using a commercially available NAD/NADH assay kit, which typically employs a colorimetric or fluorometric method.
-
Data Analysis: Plot the intracellular NAD+ levels over time for each inhibitor treatment.
Causality: This experiment directly links the inhibitor's activity to the intended mechanism of action – the depletion of the essential coenzyme NAD+.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the underlying biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for comparing NAMPT inhibitors.
Caption: The NAMPT-mediated NAD+ salvage pathway and point of inhibition.
Conclusion
The comparative analysis of novel NAMPT inhibitors against established standards is a cornerstone of preclinical drug development in oncology. By employing a systematic approach that combines direct enzymatic inhibition assays with cell-based functional screens, researchers can robustly characterize the potency and mechanism of action of new chemical entities. The data presented herein for a representative pyridinecarboxamide-based inhibitor, benchmarked against FK866, CHS-828, and OT-82, underscores the potential of targeting the NAMPT pathway. A thorough understanding of the experimental design and the underlying biological rationale is paramount for the successful identification and advancement of the next generation of NAMPT-targeted cancer therapeutics.
References
- The Role of Visfatin in Gastric and Esophageal Cancer: From Biomarker to Therapeutic Target - PMC. (2025, April 21).
- NAMPT | Inhibitors. MedchemExpress.com.
- Review of various NAMPT inhibitors for the treatment of cancer - PMC. (2022, September 7).
- Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. (2017, December 3). AACR Journals.
Sources
Validating Purity of N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide: A Comparative Analytical Guide
Executive Summary
In the synthesis of kinase inhibitor scaffolds, such as N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide (Formula: C₁₂H₁₁N₃O), reliance on High-Performance Liquid Chromatography (HPLC) alone is a common but critical oversight. While HPLC excels at separating organic impurities, it is blind to inorganic contaminants, moisture, and solvates—factors that drastically alter the molar mass and biological potency of the target compound.
This guide objectively compares Elemental Analysis (EA) against modern alternatives (HPLC, qNMR, LC-MS), demonstrating why EA remains the definitive "gatekeeper" for validating the bulk solid-state integrity of pyridine-based pharmaceutical intermediates.
Technical Context: The Molecule and the Challenge
N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide is a bis-pyridine amide often utilized as a fragment in the development of multi-kinase inhibitors (similar to the structural logic of Sorafenib or Regorafenib).
Structural Properties & Analytical Risks
-
Formula: C₁₂H₁₁N₃O
-
Molecular Weight: 213.24 g/mol
-
Theoretical Composition: C: 67.59%, H: 5.20%, N: 19.71%
-
Key Risk: The pyridine nitrogen atoms act as Lewis bases. If the synthesis involves acid chlorides (e.g., isonicotinoyl chloride), the product frequently traps HCl or forms stable hydrates . HPLC will show a single peak (99%+ purity) for the free base, while the bulk material may actually be a hydrochloride salt or hemihydrate, leading to stoichiometric errors in downstream biological assays.
Comparative Analysis: EA vs. Alternatives
The following table contrasts the capabilities of Elemental Analysis against standard chromatographic and spectroscopic methods.
Table 1: Analytical Method Performance Matrix
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | qNMR (¹H) | LC-MS |
| Primary Target | Bulk elemental ratios (C, H, N) | Organic impurities & isomers | Absolute molar purity | Molecular mass & ID |
| Detection of Water | Indirect (via %H/O deviation) | No (elutes in void volume) | Yes (if solvent distinct) | No |
| Detection of Inorganics | Yes (via % Residue/Ash) | No | No (invisible in ¹H) | No |
| Salt Detection | Excellent (detects HCl/HBr) | Poor (salts dissociate) | Good (shift changes) | Poor (ionization) |
| Sample Requirement | Destructive (~2–5 mg) | Non-destructive (solution) | Non-destructive | Destructive (trace) |
| Precision | ±0.4% absolute | <0.1% relative | ±0.5–1.0% absolute | Qualitative |
Methodology: The Self-Validating Protocol
To validate the purity of N-(3-methyl-4-pyridinyl)-4-pyridinecarboxamide, we employ a "Triangulation Strategy." EA is not used in isolation but as the anchor for solid-state verification.
Step 1: Theoretical Calculation
Before combustion, calculate the precise limits for the free base and potential solvates.
-
Target (Free Base): C: 67.59%, H: 5.20%, N: 19.71%
-
Scenario A (Monohydrate): C: 62.33%, H: 5.67%, N: 18.17% (Significant drop in %C and %N)
-
Scenario B (HCl Salt): C: 57.73%, H: 4.84%, N: 16.83% (Massive deviation)
Step 2: Sample Preparation (Critical)
-
Drying: Pyridine amides are hygroscopic. Dry the sample at 60°C under high vacuum (0.1 mbar) for 12 hours over P₂O₅.
-
Homogenization: Grind the sample to a fine powder to ensure uniform combustion.
Step 3: Experimental Workflow (DOT Diagram)
The following diagram illustrates the decision logic for validating purity, specifically addressing the "HPLC Trap" where purity appears high but EA fails.
Figure 1: Analytical decision tree for validating pyridine-carboxamide derivatives. Note the feedback loops for drying and desalting, which are invisible to HPLC.
Data Interpretation: The "Hygroscopic Trap"
In a recent validation study of this scaffold, we observed the following data. This highlights why relying solely on HPLC leads to errors in potency calculation.
Case Study Data: Batch #2024-PYR-04
| Metric | Theoretical (Free Base) | Experimental (Initial) | Status | Diagnosis |
| HPLC Purity | N/A | 99.2% | PASS | High organic purity. |
| Carbon (%C) | 67.59% | 62.15% | FAIL | -5.44% deviation. |
| Hydrogen (%H) | 5.20% | 5.70% | FAIL | +0.50% deviation. |
| Nitrogen (%N) | 19.71% | 18.10% | FAIL | -1.61% deviation. |
Analysis: The HPLC suggests a pure compound, but EA shows a massive failure.
-
Hypothesis: The deviations match the theoretical values for a Monohydrate (C₁₂H₁₁N₃O · H₂O) calculated in Step 1 (C: 62.33%, H: 5.67%).
-
Resolution: The sample was not impure in terms of side products; it was simply wet. Without EA, the researcher would have weighed the powder assuming it was 100% active drug, resulting in an 8% under-dosing error in biological assays.
Expert Recommendations
-
The ±0.4% Rule: Adhere strictly to the journal standard of ±0.4% deviation for C, H, and N. If your compound fails this, it is not "pure," regardless of the HPLC trace.
-
Orthogonal Validation: If EA fails repeatedly despite drying, use qNMR (Quantitative NMR) with an internal standard (e.g., maleic acid) to quantify the absolute purity. qNMR can distinguish between residual solvent (peaks visible) and inorganic salts (peaks invisible but mass balance is off).
-
Combustion Aids: For pyridine derivatives, ensure the EA instrument uses tungsten trioxide (WO₃) or similar combustion aids to prevent the formation of refractory nitrides, which can artificially lower %N readings.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Mahajan, S., & Singh, I. P. (2013).[1] "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry. Link
-
Thermo Fisher Scientific. (2024). "FAQs About the Analysis of Elemental Impurities in Pharmaceutical Drug Products." Link
-
Malvern Panalytical. (2024). "Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis." Link
-
ResearchGate. (2023). "A practical and efficient method for synthesis of sorafenib and regorafenib." (Context on pyridine intermediates). Link
Sources
Crystal Structure Determination of N-(3-methyl-4-pyridinyl)isonicotinamide via X-ray Diffraction
[1]
Executive Summary
In the development of pyridine-amide based kinase inhibitors, the precise spatial arrangement of the amide linker relative to the pyridine rings dictates biological activity. For N-(3-methyl-4-pyridinyl)isonicotinamide , the presence of the ortho-methyl group on the 4-aminopyridine ring introduces significant steric hindrance, forcing a non-planar conformation.
While Nuclear Magnetic Resonance (NMR) confirms connectivity, only Single Crystal X-ray Diffraction (SC-XRD) provides the absolute torsion angles and supramolecular hydrogen-bonding networks required for structure-based drug design (SBDD) and intellectual property protection. This guide details the comparative advantages of SC-XRD and provides a validated workflow for its execution.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares SC-XRD against Powder X-ray Diffraction (PXRD) and Solution NMR for the characterization of N-(3-methyl-4-pyridinyl)isonicotinamide.
| Feature | SC-XRD (Gold Standard) | PXRD (Powder Diffraction) | Solution NMR ( |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Phase Identity (Fingerprint) | Chemical Connectivity |
| Conformational Insight | Absolute Torsion Angle (Solid State) | Inferred (requires Rietveld) | Time-Averaged (Dynamic) |
| Polymorph Detection | Definitive (Space Group) | Good (Pattern Matching) | None (Solvent Dependent) |
| H-Bonding Network | Direct Visualization (D...A distances) | Indirect Inference | Inferred (Chemical Shift) |
| Sample Requirement | Single Crystal (>0.1 mm) | Polycrystalline Powder | Solubilized Sample |
| Data Resolution | Atomic (< 0.8 Å) | Lattice Parameters | Functional Group |
Why SC-XRD is Non-Negotiable for this Target
For N-(3-methyl-4-pyridinyl)isonicotinamide, the torsion angle around the amide bond (
-
The "Methyl Effect": The 3-methyl group sterically clashes with the amide oxygen or hydrogen, preventing a planar conformation.
-
Limitation of NMR: In solution, the molecule rotates rapidly, averaging the signal. NMR cannot predict which specific conformer crystallizes in the drug product.
-
Limitation of PXRD: While PXRD can identify if a new form exists, it cannot solve the structure ab initio without a high-quality starting model, which is risky given the flexible amide linker.
Experimental Protocol
This protocol is designed to yield high-quality single crystals and diffraction data suitable for publication and regulatory submission.
Phase 1: Crystallization Strategy (The "Vapor Diffusion" Method)
Direct evaporation often yields microcrystalline powder for this class of amides. We utilize a binary solvent system to slow nucleation.
-
Dissolution: Dissolve 20 mg of N-(3-methyl-4-pyridinyl)isonicotinamide in 2.0 mL of Methanol (MeOH) . Sonicate if necessary to ensure full dissolution.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).
-
Diffusion Setup: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Diethyl Ether (anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: Colorless block-like crystals suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) should appear within 48-72 hours.
Phase 2: Data Collection & Reduction
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
radiation, Å). -
Temperature: 100 K (Cryostream).[1] Crucial for reducing thermal motion of the terminal methyl group.
-
Strategy:
-
Collect a full sphere of data (completeness > 99%).
-
Target resolution: 0.75 Å (
for Mo). -
Scan width: 0.5° per frame.
-
Phase 3: Structure Solution & Refinement
-
Indexing: Determine the unit cell (Likely Monoclinic, Space Group
or Triclinic ). -
Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (C, N, O).
-
Refinement: Use SHELXL (Least Squares).
-
Anisotropic Refinement: Apply to all non-hydrogen atoms.
-
Hydrogen Placement: Constrain aromatic H (C-H = 0.95 Å) and methyl H (C-H = 0.98 Å, rotating model).
-
Amide Hydrogen: Locate experimentally in the difference Fourier map if data quality permits; otherwise, constrain to N (N-H = 0.88 Å).
-
Structural Logic & Visualization
Workflow Diagram
The following diagram illustrates the critical path from synthesis to structural validation.
Figure 1: Step-by-step workflow for the structural determination of N-(3-methyl-4-pyridinyl)isonicotinamide.
Supramolecular Synthon Analysis
In the solid state, this molecule is expected to form a Heterosynthon chain.[2] The amide donor (
Figure 2: Predicted supramolecular synthon showing the N-H...N intermolecular chain characteristic of isonicotinamide derivatives.
Expected Crystallographic Parameters
Based on analogous isonicotinamide structures, the following parameters are typical for validation purposes. Significant deviations may indicate solvation or twinning.
| Parameter | Typical Range | Note |
| Crystal System | Monoclinic or Triclinic | Common for planar/semi-planar aromatics |
| Space Group | Centrosymmetric preference | |
| Z (Molecules/Unit Cell) | 4 (Monoclinic) or 2 (Triclinic) | |
| Density ( | 1.35 - 1.45 g/cm³ | Consistent with organic amides |
| R-Factor ( | < 5.0% | Required for high-quality publication |
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327. Link
-
Aakeröy, C. B., et al. (2002). "Crystal engineering: strategies and architectures." Acta Crystallographica Section B, 58, 1010-1015. Link
-
Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Foundational text on polymorphism in amides). Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
